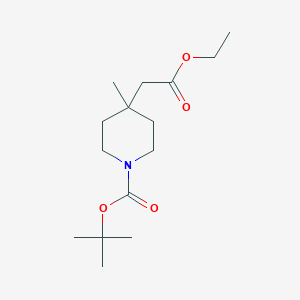

Ethyl 1-Boc-4-methyl-4-piperidineacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFLBBRAKJDKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 1 Boc 4 Methyl 4 Piperidineacetate and Analogous Scaffolds

Classical Synthetic Pathways to Piperidineacetate Derivatives

Classical approaches to the synthesis of highly substituted piperidines, such as Ethyl 1-Boc-4-methyl-4-piperidineacetate, have traditionally relied on robust and well-established chemical transformations. These methods can be broadly categorized into linear and convergent strategies.

Multi-step linear syntheses involve the sequential construction of the target molecule, often starting from a pre-existing piperidine (B6355638) ring or a precursor that is cyclized early in the sequence. A common strategy for the synthesis of 4,4-disubstituted piperidines involves the alkylation of a 4-monosubstituted piperidine derivative.

For instance, a plausible linear synthesis of this compound could commence with a commercially available 4-piperidone (B1582916) derivative. The nitrogen can be protected with a Boc group, followed by the introduction of the methyl group at the 4-position via Grignard reaction or other organometallic addition to the ketone. Subsequent conversion of the resulting tertiary alcohol to a leaving group and displacement with a cyanide anion would provide a nitrile intermediate. Hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification, would yield the target compound.

Table 1: Representative Linear Synthetic Steps for Piperidineacetate Derivatives

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-protection of 4-piperidone | (Boc)₂O, base (e.g., Et₃N), solvent (e.g., DCM) | 1-Boc-4-piperidone |

| 2 | Methylation of 4-piperidone | MeMgBr or MeLi, solvent (e.g., THF, Et₂O) | 1-Boc-4-hydroxy-4-methylpiperidine |

| 3 | Introduction of the acetate (B1210297) precursor | 1. Conversion of alcohol to leaving group (e.g., TsCl, SOCl₂) 2. Nucleophilic substitution with CN⁻ (e.g., NaCN) | 1-Boc-4-cyano-4-methylpiperidine |

| 4 | Formation of the acetate moiety | 1. Hydrolysis of nitrile (acidic or basic) 2. Esterification (EtOH, acid catalyst) | This compound |

Convergent syntheses offer advantages over linear approaches in terms of efficiency and the ability to generate analogs by combining complex fragments late in the synthetic sequence. nih.gov For the synthesis of this compound, a convergent strategy might involve the preparation of two key intermediates that are then coupled.

One such strategy could involve the synthesis of a suitably protected 4-methylpiperidine (B120128) derivative and a separate fragment containing the ethyl acetate moiety. For example, a protected 4-methyl-4-hydroxypiperidine could be prepared and then coupled with a reagent such as ethyl diazoacetate under acidic catalysis.

A more sophisticated convergent approach might utilize a palladium-catalyzed cross-coupling reaction. For instance, a 4-iodo-4-methyl-1-Boc-piperidine could be coupled with aReformatsky reagent derived from ethyl bromoacetate (B1195939) in the presence of a palladium catalyst. The development of dearomatization strategies for pyridines also opens up convergent pathways to highly functionalized piperidines. researchgate.net

Table 2: Comparison of Linear vs. Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Yield | Generally lower, as it is the product of individual step yields. | Typically higher, as the overall yield is determined by the yields of the shorter, independent synthetic pathways. |

| Flexibility for Analogs | Limited, as changes often require modification of the entire synthetic sequence. | High, as different fragments can be synthesized independently and combined to create a library of analogs. |

| Purification | Can be challenging due to the accumulation of impurities through multiple steps. | Often simpler, as the final coupling step involves well-defined, complex fragments. |

Modern and Advanced Synthetic Transformations

Recent advances in synthetic organic chemistry have provided powerful tools for the construction of complex molecules like this compound with high levels of stereocontrol. These modern methods are particularly important for the synthesis of enantiomerically pure piperidine derivatives, which are often required for pharmaceutical applications.

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure or enriched form. This is crucial as the different enantiomers of a chiral drug can have vastly different pharmacological activities.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. For the synthesis of chiral piperidineacetates, a chiral auxiliary could be attached to the piperidine nitrogen or to the acetate side chain precursor.

For example, a chiral amine could be used to form a chiral enamine from a 4-piperidone derivative. Subsequent alkylation with a methyl halide would proceed diastereoselectively, directed by the chiral auxiliary. Removal of the auxiliary would then provide an enantiomerically enriched 4-methyl-4-piperidone, which could be further elaborated to the target compound.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen explosive growth and offers a powerful alternative to metal-based catalysts. Enantioselective organocatalytic methods are particularly well-suited for the synthesis of chiral piperidines.

For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral amine (e.g., a proline derivative), could be used to construct a key intermediate for a chiral piperidine. This could be followed by a reductive amination and cyclization to form the piperidine ring with high enantioselectivity. The application of organocatalysis to the synthesis of complex piperidine scaffolds is an active area of research.

Asymmetric Synthesis Protocols

Biocatalytic Routes for Stereoselective Formation

Biocatalysis offers a powerful and sustainable approach for the synthesis of chiral piperidines, providing high levels of enantio- and regio-selectivity under mild reaction conditions. While specific biocatalytic routes for this compound are not extensively documented, general chemo-enzymatic strategies for analogous substituted piperidines have been developed.

One promising approach involves the asymmetric dearomatization of readily available activated pyridines. A chemo-enzymatic cascade reaction has been reported for the preparation of stereo-defined 3- and 3,4-substituted piperidines. This method utilizes an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into the desired chiral piperidine products. This strategy has proven effective in the synthesis of key intermediates for various pharmaceuticals.

Another innovative strategy combines scalable biocatalytic C-H oxidation with radical cross-coupling to enable the modular and enantioselective construction of the piperidine framework. In this method, enzymes are used to selectively introduce hydroxyl groups at specific positions on piperidine molecules. These hydroxylated intermediates can then undergo further functionalization through radical cross-coupling reactions, such as nickel-electrocatalytic decarboxylative cross-coupling, to form new carbon-carbon bonds with high efficiency. This two-step process significantly simplifies the synthesis of complex, high-value enantiopure piperidines.

| Biocatalytic Strategy | Key Enzymatic Step | Subsequent Reaction | Advantages |

| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade | - | High stereoselectivity, mild conditions |

| C-H Oxidation/Cross-Coupling | Enzymatic C-H hydroxylation | Radical cross-coupling | Modular, efficient, avoids protecting groups |

Diastereoselective and Enantioselective Conjugate Additions

Conjugate addition reactions represent a fundamental carbon-carbon bond-forming strategy that can be applied to the synthesis of substituted piperidines. The development of diastereoselective and enantioselective variants of these reactions is crucial for controlling the stereochemistry of the final products.

For the synthesis of highly functionalized piperidines, cascade reactions involving conjugate additions have been explored. For instance, a cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, demonstrating the potential of such cascade reactions in building complex cyclic systems with high diastereoselectivity. beilstein-journals.org While not directly applied to piperidines in this specific study, the principle of a cascade Michael reaction can be conceptually extended to nitrogen-containing systems.

The intramolecular aza-Michael reaction is a particularly relevant strategy for the synthesis of piperidine rings. Organocatalytic enantioselective methods have been developed for the synthesis of protected 2,5- and 2,5,5-substituted piperidines through this approach. nih.gov These reactions often utilize chiral catalysts to induce high levels of stereocontrol in the cyclization step.

Palladium-Catalyzed Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods have been extensively applied to the functionalization of piperidine scaffolds.

A notable development is the ligand-controlled β-selective C(sp³)–H arylation of N-Boc-piperidines. capes.gov.brrsc.orgresearchgate.net This method allows for the direct introduction of aryl groups at the C3 position of the piperidine ring. The selectivity between β- and α-arylation is controlled by the choice of phosphine (B1218219) ligand, with flexible biarylphosphines favoring the formation of the β-arylated product. capes.gov.brrsc.orgresearchgate.net

Furthermore, palladium-catalyzed C4 arylation of piperidines has been achieved using directing groups. acs.org An aminoquinoline amide directing group can facilitate the selective arylation at the C4 position. Mechanistic studies have revealed that palladacycle formation is a key step in this process. acs.org The development of improved directing groups, such as 4-dimethylamine-8-aminoquinoline (DMAQ), has led to enhanced reaction rates and yields. acs.org

Palladium-catalyzed modular synthesis of substituted piperazines and related nitrogen heterocycles has also been reported, showcasing the versatility of palladium catalysis in constructing diverse heterocyclic systems. acs.orgnih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups. acs.orgnih.gov The mechanism can involve a 1,4-palladium migration, which has been utilized for the functionalization of remote C-H bonds. acs.org

| Reaction Type | Position Functionalized | Key Feature | Catalyst System |

| C(sp³)–H Arylation | β (C3) | Ligand-controlled selectivity | Palladium/biarylphosphine |

| C(sp³)–H Arylation | C4 | Directing group-assisted | Palladium/aminoquinoline amide |

| Decarboxylative Cyclization | - | Modular synthesis of N-heterocycles | Palladium catalyst |

Reductive Amination Strategies for Piperidine Building Blocks

Reductive amination is a robust and widely used method for the synthesis of amines, including substituted piperidines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This strategy is particularly useful for the synthesis of 1,4-disubstituted piperidine derivatives. For example, the reductive amination of N-Boc-piperidin-4-one with various anilines can be achieved using reducing agents like sodium triacetoxyborohydride. nih.gov This approach provides a straightforward route to key intermediates that can be further elaborated. nih.gov

The synthesis of N-substituted piperidines from piperidone has been successfully employed through a reductive amination reaction between N-Boc-piperidin-4-one and anilines. researchgate.net This method is a cornerstone in the synthesis of a variety of piperidine-containing pharmaceutical compounds. acs.org The choice of reducing agent is critical, with reagents like sodium cyanoborohydride or catalytic hydrogenation being commonly used. youtube.com

Reductive amination can also be part of a tandem reaction sequence. For instance, a tandem reductive amination-amidation protocol has been developed for the synthesis of γ- and δ-lactams from ketoacids, showcasing the potential for complex molecule synthesis in a single pot. purdue.edu

| Starting Materials | Reducing Agent | Product Type |

| N-Boc-piperidin-4-one, Aniline | Sodium triacetoxyborohydride | 1,4-Disubstituted piperidine |

| Ketone/Aldehyde, Amine | Sodium cyanoborohydride / H₂, Catalyst | N-Substituted amine |

| Ketoacid, Amine | TFAB-NH₃ | Lactam |

Scalable Synthesis and Process Optimization for Research Quantities

The transition of a synthetic route from laboratory scale to multi-gram or pilot-plant scale requires careful consideration of factors such as cost, safety, and efficiency. Process optimization is crucial for providing sufficient quantities of material for further research and development.

For the synthesis of functionalized piperidines, streamlined approaches that reduce the number of synthetic steps are highly desirable. A novel method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to drastically improve the efficiency of piperidine synthesis, reducing multi-step processes to just two to five steps. news-medical.net

The development of one-pot, multi-step procedures is another key strategy for scalable synthesis. For example, a one-pot, two-step approach for the synthesis of piperidinium-functionalized monomers has been developed using a photocatalytic hydroamination reaction, allowing for the efficient synthesis of multi-gram quantities. rsc.org

For building blocks like 4,4-disubstituted-3-oxopyrrolidones, which are precursors to other functionalized heterocycles, multigram-scale procedures have been developed from commercially available and cost-effective reagents in a short, three-step process. chemrxiv.org Such optimized procedures are essential for the rapid development of chemical leads in drug discovery. chemrxiv.org

Chemical Transformations and Reactivity Profile

Reactions Involving the Ethyl Ester Moiety

The ethyl acetate (B1210297) side chain at the 4-position of the piperidine (B6355638) ring is susceptible to a variety of transformations common to carboxylic acid esters. These reactions allow for the modification of this part of the molecule while the piperidine nitrogen remains protected.

The ethyl ester of Ethyl 1-Boc-4-methyl-4-piperidineacetate can be hydrolyzed to its corresponding carboxylic acid, 1-Boc-4-methyl-4-piperidineacetic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is a common method, often employing alkali metal hydroxides like lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to afford the final carboxylic acid.

Table 1: Typical Conditions for Ethyl Ester Hydrolysis

| Reagent(s) | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| LiOH, NaOH, or KOH | Water/THF, Water/Methanol (B129727) | Room temperature to reflux | Carboxylic Acid |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol in the presence of an acid catalyst like sulfuric acid or a solid catalyst would yield the corresponding methyl ester. researchgate.net The choice of catalyst and reaction conditions can be tailored to favor the desired product and accommodate other functional groups within the molecule. researchgate.netorganic-chemistry.org

Table 2: Common Catalysts for Transesterification

| Catalyst Type | Example Catalyst(s) | Typical Conditions |

|---|---|---|

| Acid | H₂SO₄, Sc(OTf)₃, p-Toluenesulfonic acid | Refluxing alcohol |

| Base | NaOMe, K₂CO₃ | Anhydrous alcohol |

The ethyl ester group can be reduced to a primary alcohol, 2-(1-Boc-4-methylpiperidin-4-yl)ethanol. This transformation requires the use of strong reducing agents, as the ester is less reactive than a ketone or aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, typically used in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds rapidly and often gives high yields of the corresponding alcohol. The N-Boc protecting group is generally stable under these conditions.

Table 3: Reagents for the Reduction of Ethyl Esters to Alcohols

| Reducing Agent | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | 0 °C to room temperature | Primary Alcohol |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | -78 °C to room temperature | Primary Alcohol or Aldehyde |

Transformations Pertaining to the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

The removal of the Boc group from the piperidine nitrogen is a key step to enable further functionalization at this position. This is most commonly achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), readily cleave the Boc group. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged by the counter-ion or solvent. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the protonated secondary amine. pitt.edu Alternative, milder acids like p-toluenesulfonic acid (pTSA) can also be employed. mdpi.com The ester functionality is generally stable to these anhydrous acidic conditions. mdpi.com

Table 4: Common Reagents for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Product |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | Piperidinium Salt |

| Hydrochloric acid (HCl) | Dioxane, Methanol, Ethyl acetate | 0 °C to room temperature | Piperidinium Salt |

Once the Boc group is removed, the resulting secondary amine, ethyl 4-methyl-4-piperidineacetate, becomes a nucleophilic site available for a wide range of functionalization reactions. This allows for the introduction of various substituents on the piperidine nitrogen, leading to a diverse array of derivatives. Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base to form N-alkylated piperidines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N-acylpiperidines (amides).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce N-alkylated products.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates to form N-arylpiperidines.

These reactions provide access to a broad chemical space, making the deprotected piperidine a versatile intermediate in medicinal chemistry and materials science.

Table 5: Examples of N-Functionalization Reactions

| Reaction Type | Reagent(s) | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | K₂CO₃, Et₃N | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (RCOCl) | Et₃N, Pyridine (B92270) | N-Acylpiperidine |

| Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | Acetic acid | N-Alkylpiperidine |

Reactivity at the Piperidine Ring and the 4-Methyl-4-acetate Carbon

The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen significantly influences the ring's reactivity. It withdraws electron density from the nitrogen, rendering it less nucleophilic and basic. This protective measure is crucial for directing reactions to other parts of the molecule and can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. The quaternary carbon at the 4-position, substituted with both a methyl and an ethyl acetate group, presents a sterically hindered environment, influencing the approach of reagents.

Alkylation and Acylation Reactions

Following the removal of the Boc protecting group, the secondary amine of the resulting ethyl 4-methyl-4-piperidineacetate becomes a prime site for alkylation and acylation reactions. These transformations are fundamental in the synthesis of diverse piperidine-based compounds.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. Reductive amination is a common and efficient strategy, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. Another widely used method is direct alkylation with alkyl halides. The choice of base and solvent is critical to modulate the reactivity and prevent undesired side reactions like over-alkylation. For instance, the use of a mild base such as potassium carbonate in a polar aprotic solvent like DMF is a common practice.

| Alkylating Agent | Base/Solvent System | Product | Yield (%) |

| Benzyl Bromide | K₂CO₃ / DMF | Ethyl 1-benzyl-4-methyl-4-piperidineacetate | High |

| Ethyl Iodide | NaH / THF | Ethyl 1-ethyl-4-methyl-4-piperidineacetate | Moderate-High |

| Acetaldehyde/NaBH(OAc)₃ | DCE | Ethyl 1-ethyl-4-methyl-4-piperidineacetate | High |

N-Acylation: The acylation of the deprotected piperidine nitrogen is readily accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Pyridine or triethylamine (B128534) are common choices for this purpose. The resulting N-acyl derivatives are important intermediates in the synthesis of various biologically active molecules.

| Acylating Agent | Base/Solvent System | Product | Yield (%) |

| Acetyl Chloride | Pyridine / DCM | Ethyl 1-acetyl-4-methyl-4-piperidineacetate | High |

| Acetic Anhydride | Et₃N / DCM | Ethyl 1-acetyl-4-methyl-4-piperidineacetate | High |

| Benzoyl Chloride | NaOH (aq) / Toluene | Ethyl 1-benzoyl-4-methyl-4-piperidineacetate | Moderate-High |

Reactivity at the α-carbon of the acetate group, while less common for this specific substrate due to steric hindrance, can be achieved by forming the corresponding enolate under strong basic conditions. However, such reactions are often challenging and may require specialized conditions to achieve reasonable yields.

Functionalization via C-H Activation Pathways

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. For N-Boc-piperidine derivatives, transition-metal-catalyzed C-H activation has been explored to introduce new functional groups at various positions on the piperidine ring.

Palladium-Catalyzed C-H Arylation: Palladium catalysts, in the presence of suitable ligands and oxidants, can facilitate the direct arylation of C(sp³)–H bonds. For N-Boc-piperidines, the directing effect of the carbamate group can influence the regioselectivity of the reaction. While α-functionalization (at the C2 and C6 positions) is often favored electronically, steric hindrance from the 4,4-disubstitution in this compound would likely direct functionalization to the less hindered β (C3 and C5) or γ (C4-methyl) positions. However, successful C-H activation at the β-position of N-Boc-piperidines has been reported, often requiring specific directing groups or tailored catalytic systems to overcome the inherent preference for α-activation. beilstein-journals.orgresearchgate.netnih.gov

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have also been employed for the C-H functionalization of piperidines. nih.gov Rhodium carbenoid insertion into C-H bonds is a well-established methodology. The site-selectivity of these reactions is often governed by a combination of electronic and steric factors, as well as the nature of the rhodium catalyst and the directing group on the nitrogen. nih.gov For a 4,4-disubstituted piperidine, C-H activation could potentially occur at the C3/C5 positions or at the 4-methyl group.

| Catalyst System | Reaction Type | Potential Product |

| Pd(OAc)₂ / Ligand / Oxidant | C-H Arylation | Ethyl 1-Boc-3-aryl-4-methyl-4-piperidineacetate |

| [Rh₂(esp)₂] / Diazo Compound | C-H Insertion | Ethyl 1-Boc-4-methyl-4-(functionalized methyl)-piperidineacetate |

It is important to note that the direct C-H functionalization of a sterically hindered substrate like this compound is challenging and would likely require careful optimization of reaction conditions.

Stereoselective Modifications of the Piperidine Ring

The synthesis of enantiomerically pure piperidine derivatives is of great interest in drug discovery. For a molecule like this compound, which is achiral, the introduction of stereocenters would require either the use of chiral reagents or catalysts, or the modification of a chiral precursor.

Asymmetric Synthesis: The asymmetric synthesis of piperidines with a quaternary stereocenter at the C4 position is a significant synthetic challenge. One approach involves the enantioselective alkylation of a suitable precursor. For instance, the diastereoselective alkylation of a chiral piperidone enolate can establish the quaternary center with high stereocontrol. Subsequent transformations can then lead to the desired 4-methyl-4-piperidineacetate derivative.

Stereoselective Functionalization: If a chiral center is already present in the molecule, for example, through the use of a chiral starting material in the synthesis of the piperidine ring, subsequent reactions can be influenced by this existing stereochemistry. For example, the reduction of a ketone at a different position on the ring could proceed with facial selectivity, controlled by the steric environment created by the 4,4-disubstituted center.

While specific examples of stereoselective modifications on this compound are not extensively reported, the principles of asymmetric synthesis and diastereoselective reactions are applicable to its derivatives. The development of such methods would be valuable for accessing chiral building blocks for pharmaceutical research.

Utility As a Key Synthetic Intermediate in Complex Molecular Construction

Precursor to Substituted Piperidine (B6355638) Derivatives

The piperidine ring is a central feature of many drugs, and the ability to add more functional groups to it is crucial for developing new therapeutic agents. Ethyl 1-Boc-4-methyl-4-piperidineacetate can serve as a starting point for creating more highly substituted piperidines.

While the 4-position of the piperidine ring in this compound is already fully substituted, the positions adjacent to it (the 3- and 5-positions) are available for further functionalization. One common strategy to introduce a substituent at the 3-position would be through the formation of an enolate from the acetate (B1210297) group, followed by a reaction with an electrophile. However, a more plausible route involves the modification of the piperidine ring itself. In related systems, synthetic routes have been developed to access various disubstituted piperidines, often through methods like catalytic hydrogenation of pyridine (B92270) precursors or by using organometallic chemistry. nih.govwhiterose.ac.uk

A potential, though not explicitly documented, pathway starting from a related precursor could involve the formation of an enolate at the 3-position of a 4-piperidone (B1582916) derivative, followed by alkylation and subsequent elaboration to the target 3,4-disubstituted pattern.

| Reaction Step | Description | Potential Reagents |

| 1. Starting Material | A suitable 4,4-disubstituted piperidine precursor. | This compound |

| 2. Reaction at C-3 | Introduction of a new substituent at the 3-position of the piperidine ring. | Strong base, electrophile |

| 3. Product | A 3,4-disubstituted piperidine derivative. |

The synthesis of 3,4,5-trisubstituted piperidines presents a greater synthetic challenge due to the need to control the stereochemistry at three adjacent centers on the ring. General strategies for creating such highly substituted piperidines have been developed, for instance, through the stereoselective reduction of a tetrahydropyridine (B1245486) intermediate. rsc.orggoogle.com Another approach involves a Michael addition followed by a Dieckmann condensation to construct the piperidine ring with the desired substitution pattern. nih.gov

For this compound, a hypothetical route to a 3,4,5-trisubstituted piperidine would require sequential or directed functionalization of the 3- and 5-positions. This could potentially be achieved through methods that involve ring opening and re-closing, or through the use of directing groups to control the position of incoming substituents.

Building Block for Fused and Spirocyclic Systems

Beyond simple substitution, the functional groups on this compound can be used to construct more complex ring systems that are fused to or share a common atom with the piperidine ring.

The quinuclidine (B89598) skeleton is a bridged bicyclic system that is present in a number of natural products and pharmaceuticals. A common method for synthesizing the quinuclidine core involves an intramolecular cyclization of a piperidine derivative. Starting from this compound, a plausible synthetic sequence would involve the removal of the Boc protecting group to free up the piperidine nitrogen, followed by a reaction that connects the nitrogen to the side chain at the 4-position to form the second ring. While this specific transformation for this compound is not described, similar strategies are well-established in organic synthesis. It is important to note that related N-Boc protected piperidines are key intermediates in the synthesis of fentanyl and its analogues, highlighting the importance of this class of compounds in medicinal chemistry. wikipedia.org

Spirocycles are compounds where two rings are connected by a single shared atom. The synthesis of spirooxazolidines from piperidine derivatives often involves a reaction between a ketone on the piperidine ring and an aminoalcohol. In the case of this compound, the ester group could potentially be converted into a ketone, which could then undergo a condensation reaction with an appropriate aminoalcohol to form the spirooxazolidine ring system.

The reactivity of the functional groups on this compound allows for its use in the construction of a variety of other fused heterocyclic systems. For example, a related N-Boc protected piperidine derivative has been used to synthesize pyrazole-fused piperidines. nih.gov In this type of reaction, the piperidine unit serves as a scaffold onto which the second heterocyclic ring is built.

A general approach could involve the conversion of the acetate side chain into a more reactive functional group that can then participate in a ring-forming reaction with a suitable partner. This versatility makes this compound a potentially valuable starting material for creating diverse and complex molecular structures for various applications in chemistry and pharmacology.

This compound serves as a versatile starting material for the construction of a wide array of complex molecules, particularly those with relevance to medicinal chemistry. Its strategically positioned functional groups—the Boc-protected amine, the quaternary center, and the ethyl ester—allow for selective modifications and the introduction of diverse structural motifs. This section explores its application in the synthesis of various biologically significant scaffolds.

Formation of Amide and Sulphonamide Derivatives

The ester functionality of this compound is a key handle for the synthesis of amide derivatives. A common strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, namely 1-Boc-4-methyl-4-piperidineacetic acid. This transformation sets the stage for standard amide coupling reactions with a wide range of primary and secondary amines, facilitated by common coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt). nih.govnih.gov This methodology allows for the introduction of significant molecular diversity, leading to the creation of extensive compound libraries for biological screening.

The synthesis of sulphonamide derivatives typically involves the piperidine nitrogen. The first step is the removal of the tert-butoxycarbonyl (Boc) protecting group, usually under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), to liberate the secondary amine. mdpi.com This deprotected piperidine derivative can then be reacted with various sulfonyl chlorides in the presence of a base to yield the desired sulphonamides. mdpi.comimpactfactor.org This approach is fundamental in medicinal chemistry for synthesizing compounds with potential antibacterial and other therapeutic properties. nih.gov

Table 1: Examples of Amide and Sulphonamide Synthesis Strategies

| Starting Material | Key Transformation | Reagents | Product Class |

|---|---|---|---|

| This compound | Ester Hydrolysis & Amide Coupling | 1. LiOH or NaOH2. Amine, EDC, HOBt | Carboxamide Derivatives |

Synthesis of Mannich Bases and Schiff's Bases

The piperidine nitrogen, once deprotected, is also crucial for the synthesis of Mannich bases and Schiff's bases.

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a secondary amine. nih.govacademicjournals.org After deprotection of this compound to yield ethyl 4-methylpiperidine-4-acetate, this secondary amine can react with formaldehyde (B43269) and a suitable ketone, β-ketoester, or other compound with an acidic proton to form a Mannich base. jgtps.comscholarsresearchlibrary.com These products are valuable intermediates and have shown a wide range of pharmacological activities. nih.govscholarsresearchlibrary.com

Schiff's Bases: The formation of a Schiff's base (or azomethine) requires the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.govresearchgate.net The parent compound, this compound, does not possess a primary amine. To synthesize Schiff's bases from this starting material, the acetate side chain must first be chemically modified. For instance, the ethyl ester can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. impactfactor.orgresearchgate.net This newly formed hydrazide contains a primary amine (-NH2) group, which can then be condensed with various aldehydes and ketones to generate a diverse array of Schiff's bases. researchgate.netderpharmachemica.com These derivatives are important scaffolds in the development of new therapeutic agents.

Table 2: Synthetic Pathways to Mannich and Schiff's Bases

| Target Scaffold | Key Intermediate from Starting Material | Reaction Type | Key Reactants |

|---|---|---|---|

| Mannich Base | Ethyl 4-methylpiperidine-4-acetate | Mannich Reaction | Formaldehyde, Active Hydrogen Compound |

Preparation of Thiazolidinone, Azetidinone, and Imidazolinone Frameworks

The synthesis of heterocyclic frameworks such as thiazolidinones, azetidinones, and imidazolinones from this compound requires multi-step synthetic sequences that leverage both the piperidine ring and the acetate side chain.

Thiazolidinones: A common route to 4-thiazolidinones involves the cyclocondensation of a Schiff's base with a compound containing a thiol group, such as thioglycolic acid. nih.gov Therefore, a Schiff's base derived from the corresponding acetohydrazide of the parent compound (as described in 4.3.2) can serve as a key intermediate. The reaction of this Schiff's base with thioglycolic acid would lead to the formation of a thiazolidinone ring attached to the piperidine scaffold via the modified side chain. mdpi.comconnectjournals.com

Azetidinones: Azetidin-2-ones, also known as β-lactams, are famously found in penicillin and other antibiotics. A primary synthetic method is the Staudinger cycloaddition, which involves the reaction of a Schiff's base with a ketene. chemijournal.comderpharmachemica.com Alternatively, they can be formed by the cyclization of Schiff's bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534). derpharmachemica.comresearchgate.net Using the Schiff's base intermediate derived from this compound, this reaction would yield a piperidine-substituted azetidinone.

Imidazolinones: The synthesis of imidazolinones can be achieved through various routes, often involving the condensation of a compound containing an amidine functionality with an α-keto ester or a related derivative. rit.edu To access this framework from this compound, the acetate side chain would need to be significantly transformed. One hypothetical pathway involves converting the ester to an amide, followed by further manipulations to construct the imidazolinone ring, for example, by reacting with an α-amino acid derivative under cyclizing conditions.

Table 3: Heterocyclic Framework Synthesis Overview

| Heterocycle | Key Intermediate | General Reaction | Key Reagents for Cyclization |

|---|---|---|---|

| Thiazolidinone | Schiff's Base | Cyclocondensation | Thioglycolic Acid |

| Azetidinone | Schiff's Base | Cycloaddition | Chloroacetyl Chloride, Triethylamine |

Computational and Mechanistic Investigations

Theoretical Studies on Molecular Conformation of Piperidine (B6355638) Derivatives

The three-dimensional structure of a molecule is fundamental to its physical properties and biological activity. Piperidine and its derivatives, like Ethyl 1-Boc-4-methyl-4-piperidineacetate, predominantly adopt a chair conformation, which is similar to cyclohexane. wikipedia.org However, the presence of the nitrogen heteroatom and various substituents introduces unique conformational preferences.

Theoretical studies, primarily using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to investigate the structural and electronic properties of piperidine-based compounds. researchgate.net These studies help to determine the most stable conformations by calculating the potential energy of different arrangements. For a substituted piperidine, the key conformational questions involve the orientation of the substituents (axial vs. equatorial) and, in the case of N-substituted piperidines, the dynamics of ring and nitrogen inversion. wikipedia.orgacs.org

In this compound, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the ring's conformation. The chair form is the most stable, and the large N-Boc group is expected to strongly prefer the equatorial position to minimize steric hindrance. The substituents at the C4 position, a methyl group and an acetate (B1210297) group, are fixed relative to the ring. The ethyl acetate side chain itself has multiple rotatable bonds, leading to various possible orientations that can be explored computationally. The preference for an equatorial N-substituent is a well-established principle, as shown by the energy differences in related compounds. wikipedia.org

| Substituent Group | Position | Preferred Orientation | Energy Difference (kcal/mol) |

| N-H | Nitrogen | Equatorial | 0.2-0.7 |

| N-Methyl | Nitrogen | Equatorial | 3.16 |

| C-Methyl | Carbon | Equatorial | ~1.7 |

This table illustrates the general energetic preference for equatorial vs. axial conformations for substituents on a piperidine ring. The larger the energy difference, the stronger the preference.

Quantum Chemical Calculations for Reactivity Prediction and Transition State Analysis

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules and analyzing the transition states of reactions. bohrium.com By calculating molecular orbitals and electron distribution, these methods can identify the most likely sites for nucleophilic or electrophilic attack.

For this compound, DFT calculations can be used to generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen atoms of both the Boc group and the ethyl acetate moiety are expected to be electron-rich (nucleophilic), while the carbonyl carbons are electron-poor (electrophilic). The nitrogen atom's nucleophilicity is significantly dampened by the electron-withdrawing Boc group.

Furthermore, conceptual DFT provides a framework for quantifying reactivity through various descriptors. researchgate.net These indices can predict the most reactive sites for different types of reactions.

| Reactivity Descriptor | Definition | Predicted Reactive Site on this compound |

| Fukui Function (f-) | Predicts susceptibility to electrophilic attack | Carbonyl oxygens, potentially the nitrogen atom (if the Boc group were removed) |

| Fukui Function (f+) | Predicts susceptibility to nucleophilic attack | Carbonyl carbons |

| Electrostatic Potential | Visualizes charge distribution | Negative potential (red) on carbonyl oxygens; Positive potential (blue) on carbonyl carbons and hydrogens attached to carbons alpha to heteroatoms |

Transition state analysis is another critical application of quantum chemistry. By locating the transition state structure on a potential energy surface, chemists can calculate the activation energy of a reaction, providing a quantitative measure of its kinetic feasibility. rsc.org This is essential for understanding reaction rates and selectivity in the synthesis or modification of the target compound.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of highly substituted piperidines like this compound can be complex. ajchem-a.com Computational chemistry plays a vital role in elucidating the detailed mechanisms of the synthetic steps involved. nih.gov Common routes to substituted piperidines include the reduction of corresponding pyridine (B92270) derivatives or the cyclization of linear precursors. mdpi.comorganic-chemistry.org

A plausible synthesis for this compound involves the alkylation of a precursor such as ethyl (1-Boc-4-methylpiperidin-4-yl)acetate. The mechanism for such a reaction, for instance, a deprotonation followed by alkylation, can be modeled computationally. Calculations can help:

Identify Intermediates: Confirm the structure and stability of proposed intermediates, such as enolates.

Map the Reaction Pathway: Chart the energy profile of the entire reaction, from reactants to products, including all transition states and intermediates.

Evaluate Alternative Mechanisms: Compare the activation energies of different possible pathways to determine the most likely mechanism.

For example, in a multicomponent reaction leading to a polysubstituted piperidine, several bonds are formed in a domino sequence. nih.gov Computational modeling can unravel the complex sequence of events, such as the initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and dehydration steps, by calculating the energetics of each proposed step.

Computational Prediction of Stereochemical Outcomes in Asymmetric Syntheses

Creating specific stereoisomers is a central challenge in modern organic synthesis, particularly for pharmaceuticals where different enantiomers can have vastly different biological effects. Asymmetric synthesis aims to control the formation of these stereocenters. rsc.org While this compound is achiral, the synthesis of chiral derivatives is of great interest.

Computational methods are increasingly used to predict and explain the stereochemical outcomes of asymmetric reactions. nih.gov This is often achieved by modeling the transition state of the stereodetermining step. In a catalyst-controlled asymmetric reaction, the chiral catalyst forms a complex with the substrate. The different possible transition states leading to the various stereoisomeric products will have different energies. The product that is formed via the lowest-energy transition state will be the major product. beilstein-journals.org

For instance, in an asymmetric hydrogenation of a substituted pyridine to a chiral piperidine, computational models can be built of the substrate interacting with the chiral metal catalyst. mdpi.com By calculating the energies of the diastereomeric transition states, one can predict the enantiomeric excess (% ee) of the reaction. beilstein-journals.org This predictive power allows for the in silico design and screening of catalysts before undertaking lengthy and expensive experimental work. nih.govbeilstein-journals.org

Advanced Analytical Techniques for Research and Structural Elucidation

Spectroscopic Methods for Structural Characterization During Synthesis

Spectroscopy provides invaluable insight into the molecular structure of the compound, allowing for the verification of its constituent parts and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "Ethyl 1-Boc-4-methyl-4-piperidineacetate" in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the tert-butoxycarbonyl (Boc) protecting group yields a characteristic large singlet peak at approximately 1.45 ppm, corresponding to its nine equivalent protons. The ethyl ester group is identified by a quartet around 4.1 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The methyl group at the C4 position of the piperidine (B6355638) ring is expected to produce a singlet at approximately 1.1 ppm. The protons of the piperidine ring and the acetate (B1210297) methylene group (-CH₂COO-) will appear as a series of multiplets in the region of 1.5 to 4.0 ppm. The asymmetry of the molecule can lead to complex splitting patterns for the ring protons. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the ester and the Boc group are readily identified in the downfield region (155-175 ppm). The quaternary carbon of the Boc group appears around 80 ppm, while the carbons of the piperidine ring, ethyl group, and methyl groups are observed in the upfield region.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Boc -C(CH₃)₃ | ~1.45 ppm (s, 9H) | ~28.4 ppm |

| Boc -C (CH₃)₃ | - | ~79.5 ppm |

| Boc -C =O | - | ~154.8 ppm |

| Piperidine Ring CH₂ | ~1.5-1.8 ppm (m), ~3.0-3.8 ppm (m) | ~35-45 ppm |

| Piperidine C4-CH₃ | ~1.10 ppm (s, 3H) | ~22.0 ppm |

| Piperidine C 4-CH₃ | - | ~33.0 ppm |

| Acetate -CH₂- | ~2.30 ppm (s, 2H) | ~45.0 ppm |

| Ester -C =O | - | ~172.0 ppm |

| Ester -O-CH₂-CH₃ | ~4.12 ppm (q, J ≈ 7.1 Hz, 2H) | ~60.5 ppm |

| Ester -O-CH₂-CH₃ | ~1.25 ppm (t, J ≈ 7.1 Hz, 3H) | ~14.2 ppm |

s = singlet, t = triplet, q = quartet, m = multiplet. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of "this compound" and for confirming its structure through analysis of its fragmentation patterns. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular mass.

Under electron impact (EI) ionization or through tandem MS (MS/MS) experiments, the molecule undergoes predictable fragmentation. The Boc group is particularly labile and directs the fragmentation pathway. nih.govmdpi.com Key fragmentation events include:

Loss of isobutylene: A neutral loss of 56 Da, resulting in an ion at [M-56]⁺.

Loss of a tert-butyl radical: Cleavage of the C-O bond, generating the t-butyl cation at m/z 57, which is often the base peak in the spectrum. acdlabs.comdoaj.orgpolicija.si

Loss of the entire Boc group: A neutral loss of 101 Da ([M-101]⁺). doaj.org

Ester fragmentation: Cleavage can occur with the loss of an ethoxy radical (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via McLafferty rearrangement. libretexts.org

These characteristic fragmentation patterns provide a molecular fingerprint that confirms the presence of both the Boc protecting group and the ethyl acetate moiety on the piperidine scaffold. chemguide.co.uklibretexts.org

Common Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 299 (M⁺) | Molecular Ion | - |

| 284 | [M - CH₃]⁺ | Loss of a methyl radical |

| 242 | [M - C₄H₉]⁺ | Loss of t-butyl radical |

| 226 | [M - OC₄H₉]⁺ | Loss of t-butoxy radical |

| 198 | [M - COOC₄H₉]⁺ | Loss of Boc group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For "this compound," the IR spectrum is dominated by strong absorptions from its two carbonyl groups. libretexts.org

The carbonyl (C=O) stretching vibration of the ester functional group typically appears as a strong, sharp band around 1735 cm⁻¹. libretexts.org The carbonyl of the Boc (carbamate) group is also strong and appears at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹. The presence of two distinct carbonyl peaks in these regions is a strong indicator of the compound's structure. Additionally, C-O stretching vibrations from both the ester and carbamate (B1207046) groups will be visible in the fingerprint region, between 1300 and 1000 cm⁻¹. Aliphatic C-H stretching from the methyl, ethyl, and piperidine ring protons will be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2980-2850 | C-H Stretch | Aliphatic (Piperidine, Methyl, Ethyl) |

| ~1735 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Carbamate (Boc group) |

| 1365 | C-H Bend | t-butyl group |

| 1300-1150 | C-N Stretch | Carbamate (Boc group) |

Chromatographic Approaches for Reaction Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of a chemical reaction, assessing the purity of the final product, and quantifying the compound of interest.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and performing quantitative analysis of "this compound." researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

The method generally uses a C18 stationary phase column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of an acid like formic acid or phosphoric acid to improve peak shape) and an organic modifier like acetonitrile or methanol (B129727). policija.sinih.gov Since the target molecule lacks a strong UV chromophore, detection can be challenging. While low-wavelength UV detection (~210 nm) is possible, a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may provide better sensitivity and is often preferred for similar compounds that are not strong UV absorbers. researchgate.net

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient elution (e.g., 10% to 90% B over 15 min) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV (210 nm), CAD, ELSD, or MS |

| Column Temp. | 25-40 °C researchgate.net |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is generally less suitable for the direct analysis of large, high-boiling point, and potentially thermally labile molecules like "this compound." The high temperatures required for volatilization in the GC injector can cause the degradation of the Boc protecting group, leading to inaccurate results.

However, GC is an excellent technique for analyzing volatile impurities, starting materials, or residual solvents that may be present in the final product. researchgate.net For instance, a headspace GC method could be developed to quantify residual piperidine, which is a potential starting material or degradation product. google.comchromforum.org In this approach, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. This avoids the injection of the non-volatile matrix. Analysis is typically performed on a polar capillary column with a flame ionization detector (FID) or a mass spectrometer (MS).

Hypothetical GC-HS Method for Volatile Impurities

| Parameter | Condition |

|---|---|

| Technique | Headspace Gas Chromatography (GC-HS) |

| Column | Polar capillary column (e.g., DB-WAX, Carbowax) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | ~250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 220 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Headspace Vial Temp. | 80-120 °C |

X-ray Crystallography for Absolute Stereochemistry (if applicable to related compounds)

While chiral chromatography can determine the ratio of enantiomers, it cannot definitively assign the absolute configuration (R or S) of a stereocenter without a known standard. Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute stereochemistry of a chiral molecule. nih.govnih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. For the determination of absolute configuration, the anomalous dispersion of X-rays by the atoms is measured, which is often possible with modern detectors and software, especially if the molecule contains atoms heavier than oxygen.

Table 2: Illustrative Crystallographic Data for a Related Benzimidazolinyl Piperidine Derivative

| Parameter | Value |

| Chemical Formula | C22H25BrFN3O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1606(6) |

| b (Å) | 10.4832(8) |

| c (Å) | 14.6933(12) |

| α (°) | 100.870(2) |

| β (°) | 97.046(2) |

| γ (°) | 94.549(2) |

| Volume (ų) | 1063.14(15) |

Source: Data from the crystallographic study of a 4-(2-keto-1-benzimidazolinyl)piperidine derivative, demonstrating the type of data obtained from an X-ray analysis. researchgate.net

This technique provides incontrovertible proof of the molecule's stereochemistry, which is critical in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthesis Protocols

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For complex molecules like Ethyl 1-Boc-4-methyl-4-piperidineacetate, this involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on several key areas of green chemistry:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, often in aqueous environments. Researchers are exploring biocatalytic methods for the synthesis of piperidine (B6355638) derivatives. rsc.orgchemistryviews.org For instance, the application of amine oxidases and imine reductases in chemo-enzymatic cascades can lead to the asymmetric synthesis of substituted piperidines. nih.gov Future work could involve engineering enzymes to construct the quaternary center of this compound with high enantioselectivity, thereby eliminating the need for chiral resolving agents or complex asymmetric catalysts. chemistryviews.org A combination of biocatalytic C-H oxidation and radical cross-coupling presents a novel approach for the modular and enantioselective construction of complex piperidine frameworks. researchgate.net

Alternative Solvents and Reaction Conditions : Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses in greener solvents like water, supercritical fluids, or bio-based solvents is a significant goal. nih.gov Microwave-assisted organic synthesis (MAOS) is another area that can reduce reaction times and energy consumption.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |

| Biocatalysis | Enantioselective formation of the C4 quaternary center using engineered enzymes. | High stereoselectivity, mild reaction conditions, reduced use of heavy metal catalysts. |

| Flow Chemistry | Continuous production with integrated purification steps. | Improved safety, better process control, reduced waste, easier scalability. nih.govchemicalindustryjournal.co.uk |

| Alternative Solvents | Use of water or bio-derived solvents for key synthetic steps. | Reduced environmental impact, improved safety profile. |

| Catalytic C-H Activation | Direct introduction of the methyl or acetate (B1210297) group onto a pre-formed piperidine ring. | Increased atom economy, shorter synthetic routes. researchgate.netnih.gov |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The quaternary stereocenter at the C4 position of this compound presents a significant synthetic challenge. While the compound itself is achiral, the principles for creating such centers are crucial for developing chiral analogs. Future research will heavily invest in novel catalytic systems to achieve high enantioselectivity in the synthesis of related chiral piperidines.

Key research avenues include:

Asymmetric Phase-Transfer Catalysis : This technique can be employed for the asymmetric alkylation of a suitable precursor to construct the chiral quaternary center. Developing new chiral catalysts will be essential for achieving high yields and enantiomeric excesses.

Transition Metal Catalysis : Rhodium, palladium, and iridium-based catalysts have shown promise in the asymmetric synthesis of substituted piperidines. nih.gov Ligand design is critical in controlling the stereochemical outcome of these reactions. For example, ligand-controlled palladium-catalyzed C(sp3)–H arylation can selectively functionalize different positions on the N-Boc-piperidine ring. capes.gov.brrsc.orgresearchgate.net Future work will focus on developing catalysts that can selectively form C-C bonds to create the desired 4,4-disubstituted pattern enantioselectively.

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts can be used to activate substrates in a stereocontrolled manner, providing a metal-free alternative for the synthesis of chiral piperidines.

Expanding the Scope of Chemical Transformations at Diverse Positions

To fully exploit this compound as a scaffold, methods for its selective functionalization at positions other than the nitrogen are highly desirable. Late-stage functionalization, the modification of a complex molecule in the final stages of a synthesis, is a particularly powerful strategy in drug discovery. nih.govchem-station.comacs.org

Emerging research in this area includes:

C-H Functionalization : Directing group-assisted or transition-metal-catalyzed C-H activation allows for the introduction of new functional groups at previously unreactive C-H bonds. nih.govresearchgate.netnih.gov Research is focused on developing catalysts and directing groups that can selectively target the C2, C3, and C4 positions of the piperidine ring. researchgate.netresearchgate.net For N-Boc protected piperidines, palladium-catalyzed methods have been developed for β-arylation. capes.gov.brrsc.orgresearchgate.net Photoredox catalysis is another mild method for the C-H arylation of highly substituted piperidines. acs.org

Radical-Mediated Transformations : The use of radical chemistry can open up new avenues for functionalization. Combining biocatalytic C-H oxidation with radical cross-coupling is a promising strategy for the modular and enantiospecific derivatization of piperidines. chemistryviews.orgresearchgate.net

Modifications of the Ester Group : The ethyl acetate moiety provides a handle for further chemical transformations. Hydrolysis to the corresponding carboxylic acid, followed by amide coupling, would allow for the introduction of a wide range of substituents, creating libraries of diverse compounds.

| Position | Transformation Type | Potential Reagents/Catalysts | Resulting Structure |

| C2/C6 | C-H Arylation | Pd(OAc)₂, various ligands | 2-Aryl-4-methyl-4-piperidineacetate derivative |

| C3/C5 | C-H Olefination | Rhodium or Iridium catalysts | 3-Alkenyl-4-methyl-4-piperidineacetate derivative |

| Ester | Amide Formation | 1. LiOH (hydrolysis) 2. Amine, HATU/EDC | N-Substituted 2-(1-Boc-4-methylpiperidin-4-yl)acetamide |

| N1 (Boc) | Deprotection/Functionalization | TFA or HCl, followed by acylation, alkylation, etc. | N-Substituted ethyl 4-methyl-4-piperidineacetate |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for drug screening has driven the development of automated and high-throughput synthesis technologies. nih.gov Integrating the synthesis and derivatization of this compound into these platforms is a key future direction.

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and ease of scalability. nih.govchemicalindustryjournal.co.ukmdpi.comresearchgate.net Developing a robust flow synthesis for this compound would enable its on-demand production and integration into multi-step automated sequences.

Automated Library Synthesis : Automated platforms can perform parallel synthesis, purification, and analysis of large numbers of compounds. acs.orgresearchgate.netresearchgate.netnih.govsynplechem.com By utilizing the various functionalization handles on the molecule (the nitrogen and the ester), libraries of derivatives can be rapidly generated for biological screening. nih.gov

High-Throughput Experimentation (HTE) : HTE can be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions to optimize synthetic steps or discover new transformations. chemrxiv.orgchemrxiv.org This approach can accelerate the development of novel catalytic systems for the enantioselective synthesis or C-H functionalization of the piperidine core.

Advanced Theoretical Modeling for Predictive Synthesis Design and Reaction Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. princeton.edu These methods can provide deep insights into reaction mechanisms and predict the outcomes of reactions, thereby reducing the need for extensive experimental screening.

Future research will leverage:

Density Functional Theory (DFT) : DFT calculations can be used to model reaction pathways, determine the structures of transition states, and understand the origins of selectivity. researchgate.netmdpi.comresearchgate.net This can guide the rational design of new catalysts and ligands for the enantioselective synthesis and functionalization of the piperidine ring. Studies on ligand-controlled arylation of N-Boc-piperidines have used DFT to understand how ligand flexibility influences regioselectivity. rsc.orgresearchgate.net

Machine Learning and Artificial Intelligence : Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the success or yield of a new reaction. researchgate.net These models can help chemists to identify optimal reaction conditions and even suggest novel synthetic routes. chemrxiv.orgnih.govchemrxiv.org As more data on heterocycle synthesis becomes available, the predictive power of these models will continue to improve, accelerating the discovery of new synthetic methods.

Computational Fluid Dynamics (CFD) : For flow chemistry processes, CFD can be used to model fluid dynamics, heat transfer, and mass transport within the reactor. rsc.org This allows for the optimization of reactor design and operating conditions to maximize yield and throughput.

Q & A

Basic: What are the critical steps and typical yields for synthesizing Ethyl 1-Boc-4-methyl-4-piperidineacetate?

The synthesis involves multi-step reactions, including alkylation and Boc protection. For example, similar piperidine derivatives are synthesized via refluxing intermediates (e.g., potassium-mediated alkylation in toluene, followed by acid hydrolysis) . A two-step procedure with hydrazine hydrate and sodium ethylate in ethanol at 175°C has been reported for analogous esters, yielding >80% purity after purification . Monitoring via TLC (e.g., methanol/dichloromethane 4:6) is recommended to track reaction progress .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR : Confirm backbone structure (e.g., Boc-group protons at δ 1.4 ppm, ester carbonyl at δ 170 ppm).

- HPLC : Use validated methods with buffered mobile phases (e.g., methanol/sodium acetate-sodium 1-octanesulfonate at pH 4.6) to assess purity .

- Mass Spectrometry : Match molecular ion peaks to the theoretical mass (F.W. 271.35) .

Always cross-validate with a Certificate of Analysis (COA) for batch-specific data .

Advanced: How can alkylation and Boc protection steps be optimized to enhance yield and reduce side products?

- Temperature Control : Maintain reflux conditions (60–70°C) to minimize thermal degradation .

- Catalyst Selection : Use anhydrous K₂CO₃ to avoid hydrolysis of the Boc group .

- Workup : Extract impurities with ethyl acetate/water phases and employ column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Tracking : Compare isolated yields (e.g., 70–85%) against theoretical values to identify bottlenecks .

Advanced: How should researchers resolve discrepancies between NMR and mass spectrometry data?

- Purity Check : Confirm sample integrity via HPLC (≥98% purity threshold) .

- Orthogonal Techniques : Use IR to verify functional groups (e.g., ester C=O at ~1740 cm⁻¹) .

- Reference Standards : Cross-reference with certified analogs (e.g., 4-Anilino-1-Boc-piperidine) to validate spectral assignments .

Advanced: What strategies are effective for studying the biological activity of this compound and its analogs?

- Structural Analog Design : Replace the 4-methyl group with bioisosteres (e.g., phenyl or trifluoromethyl) to probe target interactions .

- In Vitro Assays : Test binding affinity to opioid receptors using radioligand displacement assays, referencing precursor compounds like 4-Anilino-1-Boc-piperidine .

- Metabolic Stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug development .

Advanced: How can computational modeling predict the compound’s reactivity and stability?

- DFT Calculations : Optimize geometry and simulate intramolecular hydrogen bonding (e.g., Boc-group interactions with the piperidine nitrogen) .

- Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., ethanol) to predict aggregation tendencies .

- Activation Energy Estimation : Use Arrhenius plots to predict degradation pathways under storage conditions .

Advanced: What are the best practices for ensuring stability during long-term storage?

- Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation .

- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolysis products (e.g., free piperidine) .

- Handling : Use gloveboxes for hygroscopic intermediates to avoid moisture-induced decomposition .

Advanced: How can trace impurities (e.g., de-Boc products) be quantified and mitigated?

- HPLC-MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water to separate impurities .

- Spike Recovery Tests : Add known impurities (e.g., 4-methylpiperidine) to validate detection limits (≥0.1%) .

- Synthetic Adjustments : Introduce scavenger resins during Boc deprotection to trap free amines .

Advanced: What methodologies address contradictions in solubility data across solvents?

- Solubility Screening : Use nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers .

- Co-Solvent Blends : Optimize ethanol/water ratios (e.g., 30:70) to enhance dissolution for in vitro assays .

- Theoretical Predictors : Apply Hansen solubility parameters to rationalize experimental discrepancies .

Advanced: How can researchers validate the compound’s role in catalytic asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.